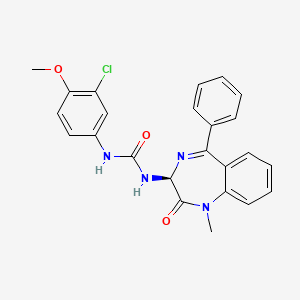
2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide” is an organic compound containing a trifluoroacetamide group, a phenyl group, and a phenoxy group . The presence of these groups could potentially give this compound unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a central carbon atom bonded to a trifluoroacetamide group, a phenyl group, and a phenoxy group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoroacetamide, phenyl, and phenoxy groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroacetamide group could potentially make this compound highly polar, which would influence its solubility and reactivity .Scientific Research Applications
Agrochemicals and Pesticides
The trifluoromethyl (CF₃) group in this compound can enhance its bioactivity. Researchers have explored its potential as an agrochemical or pesticide due to its ability to inhibit pests, fungi, or weeds. By modifying the phenoxy group and optimizing the trifluoromethyl moiety, scientists aim to develop environmentally friendly and effective crop protection agents .
Anticancer Agents
The trifluoromethyl group has been associated with improved pharmacological properties. Researchers investigate its potential in developing novel anticancer drugs. By targeting specific cellular pathways or receptors, derivatives of this compound may exhibit cytotoxicity against cancer cells. Further studies are needed to validate its efficacy and safety .
Metabolism and Enzyme Inhibition
Understanding the metabolism of this compound is crucial for drug development. Researchers have explored its interactions with enzymes, particularly amidases. For instance, a strain capable of degrading 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was identified, and an amidase (Bp-Ami) was cloned. This enzyme demonstrated kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, yielding optically pure products .
Cardiovascular Applications
The hydroxyphenyl group and trifluoromethyl substitution may influence cardiovascular function. Researchers have investigated its effects on blood pressure regulation, vasodilation, or platelet aggregation. Cardiovascular studies could provide insights into its therapeutic potential.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c18-17(19,20)16(23,13-7-3-1-4-8-13)12-21-15(22)11-24-14-9-5-2-6-10-14/h1-10,23H,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXWVHLFWAUPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

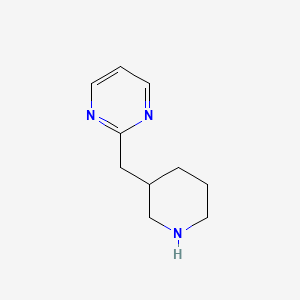
![2,4-Dimethyl-6-[(3-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2671256.png)
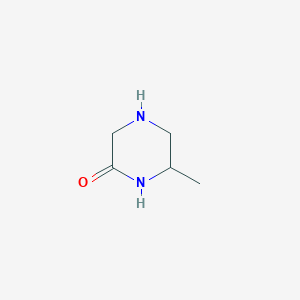
![3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2671260.png)
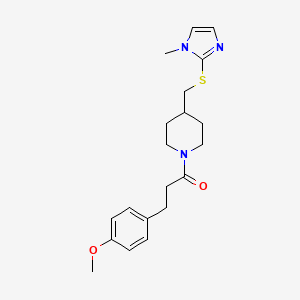
![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)
![5-Fluoro-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2671264.png)

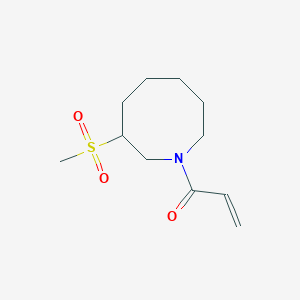
![1-(3-Chlorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one](/img/structure/B2671267.png)
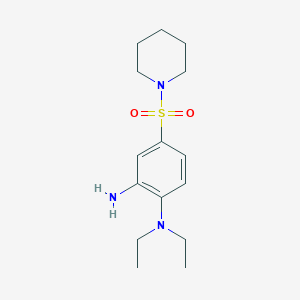
![6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2671273.png)
![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2671274.png)
